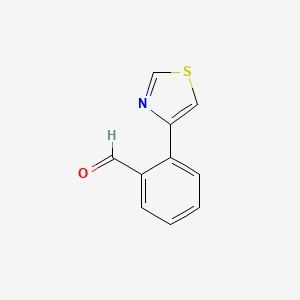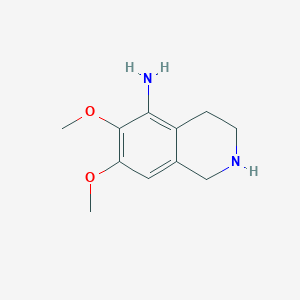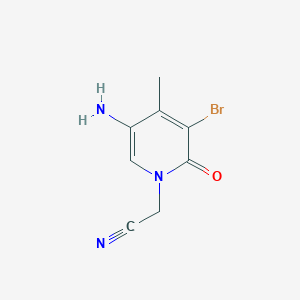
2-(1,3-Thiazol-4-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Thiazol-4-yl)benzaldehyde: is an organic compound that features a benzaldehyde moiety attached to a thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Thiazol-4-yl)benzaldehyde typically involves the condensation of thiazole derivatives with benzaldehyde under specific conditions. One common method involves the reaction of 1,3-thiazole-4-carbaldehyde with benzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the condensation process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-(1,3-Thiazol-4-yl)benzaldehyde undergoes various chemical reactions, including:
Substitution: The thiazole ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: 2-(1,3-Thiazol-4-yl)benzoic acid.
Reduction: 2-(1,3-Thiazol-4-yl)benzyl alcohol.
Substitution: Various halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry: 2-(1,3-Thiazol-4-yl)benzaldehyde is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds with potential biological activities .
Biology: In biological research, this compound is investigated for its potential as an antimicrobial and antifungal agent. Its derivatives have shown promising activity against various bacterial and fungal strains .
Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including anticancer, anti-inflammatory, and antiviral properties. Research is ongoing to develop new drugs based on this scaffold .
Industry: In the industrial sector, this compound is used in the development of agrochemicals, dyes, and polymers. Its unique chemical properties make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of 2-(1,3-Thiazol-4-yl)benzaldehyde involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, its ability to form hydrogen bonds and π-π interactions with biological macromolecules contributes to its biological activity .
Comparison with Similar Compounds
- 2-(1,3-Thiazol-2-yl)benzaldehyde
- 4-(1,3-Thiazol-2-yl)benzaldehyde
- 2-(1,3-Thiazol-4-yl)benzoic acid
- 2-(1,3-Thiazol-4-yl)benzyl alcohol
Comparison: 2-(1,3-Thiazol-4-yl)benzaldehyde is unique due to the position of the thiazole ring attachment to the benzaldehyde moiety. This structural feature influences its reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for diverse applications .
Properties
Molecular Formula |
C10H7NOS |
|---|---|
Molecular Weight |
189.24 g/mol |
IUPAC Name |
2-(1,3-thiazol-4-yl)benzaldehyde |
InChI |
InChI=1S/C10H7NOS/c12-5-8-3-1-2-4-9(8)10-6-13-7-11-10/h1-7H |
InChI Key |
XLEWKJCJKMJJJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CSC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Aminomethyl)phenoxy]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B13156311.png)

![1-[4-(Difluoromethoxy)phenyl]-2-fluoroethan-1-amine](/img/structure/B13156319.png)


![2,2,2-Trifluoro-1-[2-(piperazin-1-yl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13156340.png)





![N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclopropanamine](/img/structure/B13156378.png)

methanol](/img/structure/B13156400.png)
